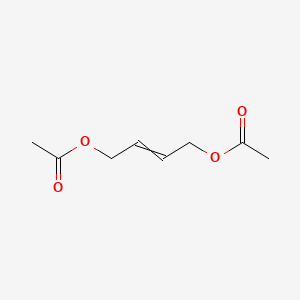

2-Butene-1,4-diol diacetate

Description

Properties

IUPAC Name |

4-acetyloxybut-2-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314596 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems and Reaction Conditions

Structured catalysts, such as palladium-deposited fibrous woven cloths, are preferred for their high surface area and mechanical stability. Key parameters include:

-

Catalyst Loading : 4% palladium by mass, deposited via ion exchange from aqueous Na₂PdCl₄ solutions.

-

Temperature : Optimal reaction temperatures range from 352–373 K, balancing conversion rates and selectivity.

-

Pressure : Hydrogen is supplied under isobaric conditions, typically at pressures sufficient to maintain a gas-liquid equilibrium.

-

Solvent : The solvent-free process eliminates mass transfer limitations associated with aqueous systems, improving turnover frequencies.

Table 1: Hydrogenation Performance Under Varied Conditions

| Temperature (K) | Catalyst Mass (mg) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 352 | 150 | 99 | 95 |

| 363 | 100 | 98 | 96 |

| 373 | 35 | 97 | 94 |

Mechanistic Insights and Selectivity Control

The hydrogenation proceeds via a semi-hydrogenation mechanism, where the alkyne is selectively reduced to the cis-alkene. The absence of solvents like water minimizes side reactions, such as over-hydrogenation to butanediol. Pulse chemisorption studies confirm that Pd dispersion and solvent polarity critically influence selectivity.

Acetylation of 2-Butene-1,4-diol to Form the Diacetate

Esterification Methodology

The diol is esterified with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction follows a nucleophilic acyl substitution mechanism:

Optimization of Reaction Parameters

-

Molar Ratio : A 2:1 molar ratio of acetic anhydride to diol ensures complete acetylation.

-

Catalyst Concentration : 1–2% sulfuric acid by weight achieves optimal reaction rates without promoting side reactions.

-

Temperature : Reactions are conducted at 80–100°C under reflux to maintain kinetic control.

-

Reaction Time : Completion typically occurs within 4–6 hours, monitored via thin-layer chromatography (TLC) or NMR.

Purification and Yield

Post-reaction, the crude product is neutralized with aqueous sodium bicarbonate, followed by distillation under reduced pressure to isolate the diacetate. Typical yields exceed 85%, with purity confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Hydrogenation-Acetylation vs. Direct Methods

While direct esterification of 2-butyne-1,4-diol is theoretically possible, the hydrogenation-acetylation sequence offers superior regioselectivity and scalability. The two-step approach avoids complications from residual alkyne groups in the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1,4-diol diacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to 2-butene-1,4-diol.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Diacids or other oxidized derivatives.

Reduction: 2-Butene-1,4-diol.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate for Synthesis :

- Polymer Production :

- Pharmaceutical Applications :

Case Study 1: Cross-Metathesis with Methyl Oleate

A study explored the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate to yield new α-hydroxy-ω-carboxylic acid derivatives. This reaction demonstrated the potential for creating complex molecules that could be further processed into valuable chemical products .

| Reaction Components | Products Generated |

|---|---|

| Methyl Oleate + cis-2-butene-1,4-diyl diacetate | Methyl 11-acetoxyundec-9-enoate; Undec-2-enyl acetate |

Case Study 2: Synthesis of Vitamin Precursors

Research indicates that this compound can be transformed into intermediates for vitamin B6 synthesis. This highlights its role in biochemical pathways and its potential utility in nutraceutical applications .

Mechanism of Action

The mechanism of action of 2-butene-1,4-diol diacetate involves its ability to undergo esterification and hydrolysis reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pathways involved include ester hydrolysis to release 2-butene-1,4-diol, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

2-Butyne-1,4-diol Diacetate (CAS: 1573-17-7)

- Structural Difference : Replaces the alkene in 2-butene-1,4-diol diacetate with a triple bond (C≡C), yielding a molecular formula of C₈H₁₀O₄ (vs. C₈H₁₂O₄ for the butene derivative) .

- Reactivity :

- Physical Properties :

- Applications : Used in niche syntheses requiring triple bond reactivity, such as polycyclic aromatic hydrocarbon construction .

1,4-Butanedithiol Diacetate (CAS: MFCD00459869)

2-Butene-1,4-dimethacrylate (CAS: 18621-77-7)

2-Butene-1,4-diol Dibutyrate (CAS: 1572-84-5)

Parent Diols: 2-Butene-1,4-diol vs. 2-Butyne-1,4-diol

Biological Activity

2-Butene-1,4-diol diacetate (CAS Registry Number: 18621-75-5) is an organic compound with the formula . It is a derivative of butenediol and has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, summarizing its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Weight : 172.1785 g/mol

- IUPAC Name : this compound

- Structural Formula : Structural Formula

Synthesis

This compound can be synthesized through various methods, including:

- Acetylation of 2-butene-1,4-diol using acetic anhydride or acetyl chloride.

- Diels-Alder reactions involving suitable diene and dienophile combinations.

These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Toxicity and Safety

The safety profile of this compound has not been extensively studied. However, related compounds such as 1,4-butanediol have been associated with risks when co-administered with ethanol due to competitive metabolism by alcohol dehydrogenase . Therefore, caution should be exercised in its use.

Study on Antimicrobial Properties

A study conducted on various butenediol derivatives demonstrated that some exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing biological activity .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 2-butene-1,4-diol | Moderate | Low |

| This compound | High | Moderate |

Neuropharmacological Research

Research exploring the effects of butanediol derivatives on behavior in animal models indicated that certain compounds could enhance the sedative effects of ethanol. This suggests a need for further investigation into the neuropharmacological implications of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-butene-1,4-diol diacetate, and how can purity be optimized?

- Methodological Answer : A common route involves cross-metathesis of (Z)-2-butene-1,4-diol diacetate with allylic alcohols or olefins using Grubbs catalysts. For example, methanolysis of intermediates derived from cross-metathesis with (Z)-2-butene-1,4-diol diacetate yields diol derivatives with high purity (97% over two steps). However, decomposition may occur under suboptimal conditions, necessitating strict control of reaction time, temperature, and catalyst loading . Purity can be verified via GC-MS or NMR, referencing spectral libraries such as the NIST Chemistry WebBook for comparison .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- GC-MS : For identifying volatile derivatives and detecting byproducts (e.g., decomposition products like undec-2-enyl acetate) .

- NMR : H and C NMR to confirm stereochemistry and functional groups, with comparisons to published spectra (e.g., NIST Standard Reference Database) .

- ATR-IR : To validate ester carbonyl stretches (~1740 cm) and monitor reaction progress .

- Chromatography : HPLC with UV detection for quantifying reaction mixtures, as described in EPA/NIH mass spectral protocols .

Advanced Research Questions

Q. How can chemoselectivity challenges in cross-metathesis reactions involving this compound be addressed?

- Methodological Answer :

- Catalyst Selection : Grubbs II catalyst (10 mol%) in CHCl at 40°C enables selective cross-metathesis with minimal self-metathesis byproducts, as demonstrated in the synthesis of biyouyanagin analogs .

- Substrate Design : Introducing electron-withdrawing groups (e.g., acetates) enhances regioselectivity. For example, cross-metathesis with methyl oleate selectively forms undec-9-enoate derivatives .

- Kinetic Control : Shorter reaction times (≤2 hours) and inert atmospheres mitigate decomposition, as observed in diol acetal synthesis .

Q. What mechanistic insights explain the formation of unexpected byproducts (e.g., 2-phenylnaphthylene) in Friedel-Crafts reactions with this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Aluminum chloride catalyzes cyclization of the diacetate with benzene, forming polycyclic aromatics via carbocation intermediates. Byproducts like 2-acetyl-tetrahydronaphthalene suggest competing pathways involving hydride shifts .

- Side Reactions : Acetate groups may act as leaving groups under acidic conditions, promoting oligomerization. Isolation of acetophenone indicates partial hydrolysis or oxidation .

Q. How does the stereochemistry (Z/E) of this compound influence its reactivity in polymerization or functionalization?

- Methodological Answer :

- Polymerization : The Z-isomer’s planar geometry facilitates step-growth polymerization, whereas the E-isomer may introduce steric hindrance.

- Functionalization : Z-configuration enhances reactivity in Diels-Alder reactions due to favorable orbital overlap, as inferred from studies on diol acetals .

Safety and Stability

Q. What precautions are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- Thermal Stability : Decomposition above 100°C can release acetic acid and reactive olefins. Use reflux condensers and inert gas purging .

- Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods are mandatory, as per SDS guidelines (CAS 110-64-5) .

Data Contradictions and Resolution

Q. Why do cross-metathesis yields vary widely (e.g., 73% vs. <10%) across studies, and how can reproducibility be improved?

- Methodological Answer :

- Catalyst Purity : Grubbs II catalyst activity diminishes with moisture; use freshly opened vials and anhydrous solvents .

- Substrate Ratios : Excess (Z)-2-butene-1,4-diol diacetate (5.0 equiv) drives reactions to completion, as shown in biyouyanagin synthesis .

- Byproduct Analysis : TLC monitoring and quenching reactions at partial conversion can isolate intermediates before decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.